![molecular formula C18H25Cl2N3O2 B031270 Bendamustine Ethyl Ester CAS No. 87475-54-5](/img/structure/B31270.png)
Bendamustine Ethyl Ester
Overview
Description
Bendamustine Ethyl Ester is a derivative of the alkylating agent Bendamustine . It has been found to be more potent than the parent compound against various human cancer cell types .
Synthesis Analysis
While specific synthesis information for Bendamustine Ethyl Ester was not found, a related compound’s synthesis involved the use of ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate .Molecular Structure Analysis
The chemical name for Bendamustine Ethyl Ester is Ethyl 5- [bis (2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoate .Chemical Reactions Analysis
Bendamustine Ethyl Ester is an ester of Bendamustine and is known to be a more potent cytotoxic agent than Bendamustine itself .Scientific Research Applications
Enhanced Cytotoxicity in Cancer Treatment
Bendamustine Ethyl Ester has been identified as a significantly more potent cytotoxic agent compared to its parent compound, Bendamustine . It exhibits a higher efficacy against a broad spectrum of human cancer cell types, including sarcoma and carcinoma cells. The ester derivatives, especially those that are positively charged under physiological conditions, have shown up to 100 times more effectiveness in inducing apoptosis in cancer cells .
Immunomodulatory Effects in Hematopoietic Cell Transplantation
The compound has demonstrated promising immunomodulatory effects when used in allogeneic hematopoietic cell transplantation (HCT) . It has been reported to reduce the side effects of transplant procedures, such as graft-versus-host disease (GvHD), while enhancing the graft-versus-leukemia (GvL) effect . This application is particularly significant in improving patient outcomes post-transplantation.
Inhibition of STAT3 Activation
Bendamustine Ethyl Ester has been found to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a critical transcription factor involved in the proliferation and survival of cancer cells. By inhibiting STAT3, the compound contributes to the suppression of cancer cell growth .
Accumulation in Tumor Cells
Studies have shown that Bendamustine Esters, including the Ethyl Ester variant, accumulate more in tumor cells compared to the parent compound . This selective accumulation could lead to more targeted and effective cancer treatment strategies, minimizing the impact on healthy cells.
Resistance Overcoming in Chemotherapy
Bendamustine Ethyl Ester has displayed considerable potency against cancer cells that are resistant to the parent compound, Bendamustine . This characteristic is crucial for developing new chemotherapy agents that can overcome resistance mechanisms in cancer cells.
Differential Sensitivity in Normal vs. Tumor Cells
Interestingly, Bendamustine Ethyl Ester has been observed to be less sensitive against “normal” cells, such as spontaneously immortalized human keratinocytes, compared to tumor cells . This differential sensitivity is a desirable trait in chemotherapy drugs, as it suggests a lower likelihood of adverse effects on healthy tissues.
Mechanism of Action
Target of Action
Bendamustine Ethyl Ester primarily targets DNA within cells . It is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . This compound has shown efficacy against a broad range of hematological malignancies, including those resistant to the parent compound, Bendamustine .
Mode of Action
Bendamustine Ethyl Ester interacts with its targets by causing intra- and inter-strand crosslinks between DNA bases, resulting in cell death . This interaction is facilitated by the formation of electrophilic alkyl groups that covalently bond to other molecules .
Biochemical Pathways
It is known that the compound induces changes to key immunological cell populations, including t-cells, myeloid derived suppressor cells (mdscs), and dendritic cells (dcs) . In vitro studies have found that Bendamustine enhances the suppressive function of MDSCs, skews DCs toward cDC1s, enhances Flt3 expression on DCs, increases B-cell production of IL-10, inhibits STAT3 activation, and suppresses proliferation of T- and B-cells .
Pharmacokinetics
It has been observed that bendamustine and its esters show pronounced cellular accumulation compared to the parent compound . In particular, the pyrrolidinoethyl ester showed a high enrichment in tumor cells .
Result of Action
The molecular and cellular effects of Bendamustine Ethyl Ester’s action include a higher fraction of early apoptotic cancer cells and increased expression of p53 . It has been found to be considerably more potent than the parent compound against a broad panel of human cancer cell types .
Action Environment
It is known that the compound is positively charged under physiological conditions, which may influence its interaction with its targets
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2N3O2/c1-3-25-18(24)6-4-5-17-21-15-13-14(7-8-16(15)22(17)2)23(11-9-19)12-10-20/h7-8,13H,3-6,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLZDNWNOBSNEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bendamustine Ethyl Ester | |
CAS RN |
87475-54-5 | |
Record name | 1H-Benzimidazole-2-butanoic acid, 5-(bis(2-chloroethyl)amino)-1-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087475545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzimidazol-2-yl]butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-BENZIMIDAZOLE-2-BUTANOIC ACID, 5-(BIS(2-CHLOROETHYL)AMINO)-1-METHYL-, ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZJ84CTZ79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main challenge addressed in the research regarding Bendamustine Ethyl Ester synthesis?
A1: The research highlights that the chlorination step during Bendamustine Ethyl Ester synthesis is complex and prone to unwanted side reactions. This complexity makes it difficult to scale up the production process efficiently. [, ]
Q2: How does the research propose to improve the synthesis of Bendamustine Ethyl Ester?
A2: The research explores the use of a flow microreactor for the chlorination step. By carefully controlling the concentration of reagents and flow rates within the microreactor, the researchers aimed to achieve higher yields and purity of Bendamustine Ethyl Ester while mitigating the challenges posed by side reactions. [, ]
Q3: What were the key findings of the research regarding Bendamustine Ethyl Ester synthesis in a flow microreactor?
A3: The research demonstrated that optimizing reagent concentrations and flow rates within the microreactor could significantly increase the yield of Bendamustine Ethyl Ester. Notably, they achieved a production capacity in a 137 mL microreactor comparable to a conventional 100-liter reactor, highlighting the potential of microreactors for efficient and scalable synthesis. [, ]
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